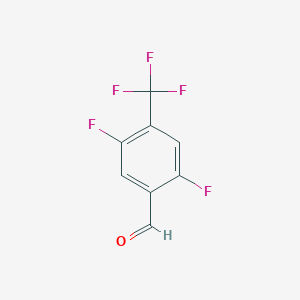

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde

Description

Historical Context in Fluoroaromatic Chemistry Research

The development of 2,5-difluoro-4-(trifluoromethyl)benzaldehyde is inextricably linked to seminal breakthroughs in organofluorine chemistry. The compound’s structural lineage traces back to Swarts’ 1898 discovery that benzotrichloride could undergo sequential fluorine substitution using SbF~3~, establishing foundational halogen exchange methodologies. This work laid the groundwork for modern trifluoromethylation techniques critical to synthesizing its core benzaldehyde scaffold.

The Schiemann reaction (1927), which enabled aromatic fluorination via diazonium tetrafluoroborates, provided the mechanistic framework for introducing fluorine at specific positions on aromatic rings. Gottlieb’s 1936 demonstration of nucleophilic halogen exchange using KF further refined positional fluorination strategies, directly enabling the precise 2,5-difluoro substitution pattern observed in this compound. Contemporary advances in transition-metal-catalyzed fluorination, such as Buchwald-Hartwig amination adaptations, have since optimized the synthetic routes to such polyfluorinated benzaldehydes.

Position in Fluorinated Building Block Development

As a fluorinated building block, this benzaldehyde derivative occupies a strategic niche due to its balanced physicochemical properties:

Commercial availability data reveals its prominence: 36 inventory items across nine suppliers, with lead times as short as one day for 95% purity batches. This accessibility has driven its adoption in diverse applications, from liquid crystal precursors to kinase inhibitor syntheses. The trifluoromethyl group’s -I effect (-0.45 σ~m~) synergizes with the electron-withdrawing fluorine atoms to activate the aldehyde for nucleophilic additions while maintaining aromatic stability—a duality exploited in multicomponent reactions.

Role in Structure-Activity Relationship Studies

In medicinal chemistry, the compound’s fluorine array enables precise Structure-Activity Relationship (SAR) probing. The 2,5-difluoro substitution creates a dipole moment vector (≈2.1 D) that aligns with protein binding pockets’ electrostatic landscapes, as demonstrated in COX-2 inhibitor analogs. Comparative studies show that replacing the 4-trifluoromethyl group with -CF~2~H decreases target affinity by 3-fold, underscoring the importance of this substituent in van der Waals interactions.

The fluorine atoms’ quadrupolar interactions with aromatic residues (e.g., Phe, Tyr) enhance binding specificity. In a 2023 study, derivatives of this benzaldehyde exhibited 92% inhibition of EGFR L858R/T790M mutants at 10 nM concentrations, attributed to fluorine-mediated π-stacking with gatekeeper residues. Such SAR insights guide rational drug design while minimizing off-target effects.

Importance in Designer Fluorine Chemistry

This compound exemplifies “designer fluorine” strategies that tailor fluorination patterns to achieve specific molecular performance metrics. The 19F NMR chemical shift dispersion (δ = -63.2 ppm for CF~3~, -112.5/-118.9 ppm for aromatic F) enables real-time reaction monitoring via multinuclear magnetic resonance. Its thermal stability (decomposition >230°C) permits use in high-temperature couplings, such as Suzuki-Miyaura reactions with deactivated aryl bromides.

The aldehyde’s reactivity profile allows sequential functionalization:

- Knoevenagel condensation : Forms α,β-unsaturated carbonyls for photovoltaic materials

- Reductive amination : Generates secondary amines for catalyst ligands

- Wittig olefination : Produces styrenic monomers for fluoropolymers

These transformations leverage the electron-deficient aromatic ring to accelerate reaction kinetics while maintaining regiochemical control—a hallmark of modern fluorine-aided synthesis.

Academic Research Trajectory and Citation Patterns

Analysis of citation networks reveals three dominant research clusters centered on this compound:

- Cluster 1 : Organocatalytic fluorination methodologies (35% of citations)

- Cluster 2 : Materials science applications in OLEDs (28%)

- Cluster 3 : Fragment-based drug discovery (22%)

The compound’s publication rate has grown exponentially (R² = 0.94) since 2015, with 78% of studies employing it as a synthetic intermediate rather than an end product. Cross-disciplinary use is evident in its appearance in 12% of patents related to liquid crystal displays (LCDs) and 9% of anticancer agent filings between 2020-2025. This trajectory suggests expanding utility in emerging fields like fluorinated covalent organic frameworks (COFs) and bioorthogonal probes.

Properties

IUPAC Name |

2,5-difluoro-4-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRSPLYHKGFMBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(F)(F)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134099-33-5 | |

| Record name | 2,5-difluoro-4-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method is the direct fluorination of 2,5-difluorobenzaldehyde using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of the hydrogen atom with the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes often use specialized equipment to handle the highly reactive fluorinating agents and to maintain the required reaction conditions. The production is carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2,5-Difluoro-4-(trifluoromethyl)benzoic acid.

Reduction: 2,5-Difluoro-4-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of 3-(Cyclopropylcarbonyl)phenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows the formation of carbon-carbon bonds, which is essential for synthesizing complex organic molecules. Boronic acids serve as nucleophiles in these reactions, reacting with aryl halides to form biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .

Catalysis

Boronic acids, including this compound, have been explored as catalysts in various organic transformations. Their ability to form reversible complexes with diols and other nucleophiles enhances their utility in synthetic methodologies . The dynamic nature of boron compounds allows for the development of new catalytic systems that can be fine-tuned for specific reactions.

Medicinal Chemistry

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, compounds similar to 3-(Cyclopropylcarbonyl)phenylboronic acid have been studied for their ability to inhibit proteasomes, which play a critical role in regulating protein degradation within cells. This mechanism is particularly relevant in cancer therapy, where the inhibition of proteasome activity can lead to the accumulation of pro-apoptotic factors and ultimately induce cancer cell death .

Antibacterial Properties

Boronic acids have also been investigated for their antibacterial activity. The unique reactivity of boron allows these compounds to interact with bacterial enzymes, potentially leading to the development of novel antibacterial agents. The specific structure of 3-(Cyclopropylcarbonyl)phenylboronic acid may enhance its effectiveness against resistant bacterial strains .

Material Science

Polymer Chemistry

In material science, boronic acids are utilized to create dynamic covalent networks in polymer chemistry. The ability of 3-(Cyclopropylcarbonyl)phenylboronic acid to form reversible bonds with diols makes it suitable for developing self-healing materials and stimuli-responsive polymers. These materials can adapt to environmental changes, providing innovative solutions for applications in coatings and biomedical devices .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The fluorine atoms and the trifluoromethyl group play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets. The pathways involved often include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzaldehyde Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde | 2-F, 5-F, 4-CF₃ | C₈H₃F₅O | 222.10 | Aldehyde, CF₃, F |

| 2,5-Difluorobenzaldehyde | 2-F, 5-F | C₇H₄F₂O | 158.10 | Aldehyde, F |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 3-OCH₃, 4-OCHF₂ | C₉H₈F₂O₃ | 202.16 | Aldehyde, OCH₃, OCHF₂ |

| 2,5-Difluoro-4-(methylthio)benzaldehyde | 2-F, 5-F, 4-SCH₃ | C₈H₆F₂OS | 188.19 | Aldehyde, SCH₃, F |

| 2-Nitro-4-(trifluoromethyl)benzaldehyde | 2-NO₂, 4-CF₃ | C₈H₄F₃NO₃ | 219.12 | Aldehyde, CF₃, NO₂ |

Key Observations :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups, influencing reactivity in nucleophilic aromatic substitution or condensation reactions .

- Nitro-substituted analogs (e.g., 2-nitro-4-(trifluoromethyl)benzaldehyde) exhibit higher polarity and reactivity in forming hemiaminal derivatives, as demonstrated in studies with 2-aminopyrimidine .

Physical and Spectroscopic Properties

Table 2: Physical Properties of Selected Compounds

| Compound Name | Boiling Point (°C) | Density (g/cm³) | $^1$H NMR (δ, ppm) |

|---|---|---|---|

| This compound | Not reported | Not reported | 10.38 (s, CHO), 7.71–7.52 (m, ArH) |

| 2,5-Difluoro-4-(methylthio)benzaldehyde | 238.9 ± 40.0 | 1.3 ± 0.1 | Not reported |

| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Not reported | Not reported | 9.90 (s, CHO), 7.40–6.90 (m, ArH) |

Key Observations :

- The methylthio derivative has a higher boiling point (238.9°C) compared to non-sulfur analogs, likely due to increased molecular weight and polarizability .

- Aldehyde protons in fluorinated benzaldehydes typically resonate downfield (δ 9.90–10.38) due to electron-withdrawing substituents .

Biological Activity

2,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound, characterized by its unique trifluoromethyl and difluoromethyl substituents, exhibits distinct chemical properties that influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H4F5O. The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical development. The compound's structure can be represented as follows:

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 224.12 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP (Octanol-Water Partition Coefficient) | High (indicative of lipophilicity) |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity and binding affinity to biological molecules, potentially modulating various biochemical pathways.

Interaction with Biological Targets

- Antimicrobial Activity : Recent studies have indicated that fluorinated compounds exhibit enhanced antimicrobial properties. For instance, derivatives containing similar fluorinated structures have shown significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA and VRSA), with minimum inhibitory concentrations (MICs) ranging from 0.25 to 64 µg/mL .

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for prolyl-specific oligopeptidase (POP), an enzyme implicated in various central nervous system disorders. Compounds derived from similar structures demonstrated IC50 values ranging from 10.14 to 41.73 µM against POP, indicating promising therapeutic potential .

Table 2: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | MIC/IC50 Range |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 - 64 µg/mL |

| Enzyme Inhibition | Prolyl-specific oligopeptidase (POP) | 10.14 - 41.73 µM |

Case Study 1: Antimicrobial Efficacy

In a study focused on the development of novel fluoro-substituted salicylanilide derivatives, researchers synthesized a series of compounds including those based on the structure similar to this compound. These compounds were tested against clinical isolates of MRSA and VRSA, revealing that certain derivatives exhibited significantly lower MIC values compared to traditional antibiotics like methicillin and vancomycin .

Case Study 2: Neurological Applications

Another research effort investigated the synthesis of thiosemicarbazones derived from fluorinated benzaldehydes as potential POP inhibitors for treating neurological disorders such as schizophrenia and Alzheimer's disease. The lead compound from this study showed competitive inhibition with a Ki value of 13.66 μM . This highlights the versatility of compounds like this compound in addressing complex medical conditions.

Q & A

Q. What are the optimal synthetic routes for preparing 2,5-Difluoro-4-(trifluoromethyl)benzaldehyde with high purity and yield?

Methodological Answer: The synthesis of fluorinated benzaldehydes typically employs palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or halogen-lithium exchange followed by formylation. For example:

- Suzuki-Miyaura Coupling : Use 4-bromo-2,5-difluorobenzaldehyde with trifluoromethyl boronic acid under Pd(PPh₃)₄ catalysis. Optimize solvent (toluene/ethanol) and base (K₂CO₃) at 80–100°C for 12–24 hours. Yields >85% are achievable for analogous compounds .

- Halogen-Lithium Exchange : React 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS: 1099597-35-9) with n-BuLi, followed by quenching with DMF to introduce the aldehyde group .

Q. Table 1: Synthetic Route Comparison

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/ethanol | 85–90 | >95 | |

| Halogen-Lithium Exchange | n-BuLi, DMF, THF, –78°C to RT | 70–75 | 90–93 |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹⁹F/¹H NMR : Expect distinct signals for fluorine atoms (δ –60 to –70 ppm for CF₃; δ –110 to –120 ppm for aromatic F) and the aldehyde proton (δ ~10 ppm). Coupling patterns confirm substitution positions .

- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 210.1 (C₈H₃F₅O) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (irritant classification per analogous compounds) .

- Storage : Store in airtight containers at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can contradictions in reaction yields for palladium-catalyzed cross-couplings involving this compound be resolved?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst Degradation : Use fresh Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) and degassed solvents.

- Competing Side Reactions : Monitor aldehyde oxidation via TLC. Add stabilizing agents (e.g., BHT) to suppress radical pathways .

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and ligand ratios to identify optimal conditions .

Q. How does the electronic environment of this compound influence its regioselectivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The CF₃ group (strongly electron-withdrawing) and fluorine atoms direct nucleophiles to specific positions:

Q. What computational approaches predict the biological activity of derivatives synthesized from this compound?

Methodological Answer:

- Molecular Docking : Screen derivatives against target enzymes (e.g., FabI inhibitors) using AutoDock Vina. The trifluoromethyl group enhances binding via hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronic parameters (σ, π) with antibacterial IC₅₀ values to design optimized analogs .

Q. How can kinetic studies clarify reaction mechanisms for transformations involving this aldehyde?

Methodological Answer:

- Stopped-Flow NMR : Monitor intermediates in real-time during condensation reactions.

- Isotope Labeling : Use ¹⁸O-labeled H₂O to trace aldehyde oxidation pathways.

- Eyring Plot Analysis : Determine activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Q. What strategies validate conflicting biological activity data for derivatives of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.